Quinazolin-4-amine
Overview
Description
Synthesis Analysis
Several methods have been developed for the efficient synthesis of quinazolin-4-amine derivatives. One notable method involves the Yb(OTf)3-catalyzed one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, ortho esters (or formic acid), and amines under solvent-free conditions, offering excellent yields and the advantage of catalyst reusability (Wang et al., 2003). Another approach is the microwave-assisted one-pot synthesis, which provides efficient access to 2,3-disubstituted 3H-quinazolin-4-ones, showcasing broad chemistry scope (Liu et al., 2005).
Molecular Structure Analysis
The molecular structure of quinazolin-4-amine derivatives is characterized by the presence of a quinazoline core, a bicyclic system consisting of two fused aromatic rings, benzene and pyrimidine. This core structure is versatile and can be functionalized at various positions to yield a wide range of derivatives with diverse biological activities. Studies on quinazolin-4-amine derivatives have revealed their potential in various biological applications, underscoring the importance of understanding their molecular framework.
Chemical Reactions and Properties
Quinazolin-4-amine derivatives undergo a variety of chemical reactions, including direct amination, where N,N-dimethylformamide serves as a nitrogen source for the efficient synthesis of 4-(dimethylamino)quinazolines under room temperature conditions (Chen et al., 2015). Another noteworthy reaction is the copper-mediated tandem C(sp2)-H amination and annulation of benzamides and amidines, which provides a novel route for constructing quinazolin-4(1H)-one frameworks (Hu et al., 2019).
Scientific Research Applications
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Anticancer Research
- Quinazolin-4-amine has been used in the synthesis of novel compounds that inhibit histone deacetylase 6 (HDAC6), a target for anticancer activity .
- The compounds were designed using quinazolin-4-(3H)-one as the cap group and benzhydroxamic acid as the linker and metal-binding group .
- The most potent inhibitor of HDAC6 was found to have an IC50 value of 150 nM .
- Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
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Antifungal Research
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Antiviral Research
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Antidiabetic Research
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Anti-inflammatory Research
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Antibacterial Research
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Material Science
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Antimalarial Research
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Anticonvulsant Research
- Quinazolin-4-amine derivatives have been found to have fungicidal activities .
- They have been used in the development of fungicides for the control of fungal pathogens .
- Quinazolin-4-amine derivatives have shown significant antimicrobial activity .
- They have been used in the development of antimicrobial agents for the control of microbial pathogens .
- Quinazolin-4-amine derivatives have shown significant anti-inflammatory activity .
- They have been used in the development of drugs for the treatment of inflammatory diseases .
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Aza-reaction in Organic Synthesis
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Oxidative Cyclization
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Reagent Refluxing
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One-pot Synthesis
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Analgesic Research
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Antioxidant Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYRBWIFRVMRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164488 | |
Record name | Quinazoline, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-4-amine | |
CAS RN |
15018-66-3 | |
Record name | 4-Quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15018-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinazoline, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15018-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinazoline, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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